6-Ethoxy-2-phenylbenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-ethoxy-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO2/c1-2-17-12-8-9-13-14(10-12)18-15(16-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
RSBLAJYUTHTDGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6 Ethoxy 2 Phenylbenzo D Oxazole Derivatives
Positional and Substituent Effects on Biological Activity
In the broader context of 2-arylbenzoxazoles, studies have shown that substituents on the benzoxazole (B165842) ring can influence activities such as anticancer and antimicrobial effects. For example, the presence of a chlorine or bromine atom at the 5-position has been shown to impact antiproliferative activity. mdpi.com However, without direct comparative studies including the 6-ethoxy derivative, its specific contribution to the biological profile remains speculative.
Stereochemical Influence on Molecular Recognition
The role of stereochemistry is paramount in determining the biological activity of chiral molecules. However, for 6-ethoxy-2-phenylbenzo[d]oxazole, which is an achiral molecule, this aspect of SAR is not applicable unless chiral centers are introduced through substitution. There is no available research that has introduced chirality to the this compound scaffold and studied the differential biological activities of the resulting enantiomers or diastereomers.
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties. While these concepts are widely applied in drug discovery, specific studies detailing their application to this compound are absent from the reviewed literature.
General principles suggest that the benzoxazole core could be replaced by other bicyclic heteroaromatic systems, or the ethoxy group could be substituted with bioisosteric equivalents such as a methoxy (B1213986), isopropoxy, or a small alkyl chain, to explore the impact on activity and physicochemical properties. However, no published research has explicitly reported such modifications for this specific compound.
Conformational Analysis and its Impact on Biological Profiles
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The 2-phenylbenzoxazole (B188899) scaffold is relatively planar, but the rotational freedom of the bond connecting the phenyl ring to the benzoxazole core allows for different conformations. The ethoxy group at the 6-position could potentially influence the preferred conformation through steric or electronic effects.
Studies on substituted 2-phenacylbenzoxazoles have investigated tautomeric equilibria and conformational preferences in solution. mdpi.com However, a dedicated conformational analysis of this compound and its correlation with a specific biological activity has not been reported. Such an analysis would be crucial to understand how this particular substituent might orient the molecule for optimal binding to a receptor or enzyme active site.
Ligand-Receptor Interaction Hypotheses for this compound Analogs
Developing a ligand-receptor interaction hypothesis requires knowledge of the biological target and experimental data from a series of active analogs. Given the lack of specific biological activity data for this compound and its derivatives, any proposed interaction hypothesis would be purely speculative.
Molecular docking studies have been performed on other benzoxazole derivatives to predict their binding modes with various targets, such as DNA gyrase and VEGFR-2. nih.govnih.gov These studies highlight the importance of hydrophobic interactions and hydrogen bonding. For this compound, one could hypothesize that the ethoxy group might engage in hydrophobic interactions within a binding pocket or act as a hydrogen bond acceptor. However, without experimental validation, such hypotheses remain unconfirmed.
Diverse Biological Activities of Benzoxazole Derivatives Excluding Clinical Applications
Antimicrobial Research
Benzoxazole (B165842) derivatives have been a subject of extensive antimicrobial research, showing promise in combating various pathogens. nih.govxjtlu.edu.cn The lipophilic nature of the benzoxazole scaffold is thought to enhance permeability across microbial membranes, contributing to their antimicrobial action. nih.gov
Antibacterial Efficacy Studies
Antifungal Activity Investigations
The antifungal potential of benzoxazole derivatives has also been an area of active investigation. nih.govnih.gov While many benzoxazole compounds show some level of antifungal activity, their potency can be variable. xjtlu.edu.cn For example, a series of 5-ethylsulphonyl-2-(substituted-phenyl)benzoxazole derivatives exhibited a broad spectrum of antimicrobial activity, although they were generally less potent than the standard antifungal drug fluconazole (B54011) against Candida albicans. nih.gov However, many of these derivatives were more effective against a drug-resistant isolate of C. albicans. nih.gov
Antiprotozoal Research
Research into the antiprotozoal properties of benzoxazole derivatives is an emerging field. While direct studies on 6-Ethoxy-2-phenylbenzo[d]oxazole are lacking, investigations into other benzoxazole and related benzofuran (B130515) derivatives have shown promising results against various protozoan parasites. nih.govnih.gov For instance, a series of cationically substituted 2-phenylbenzofurans displayed significant in vitro activity against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov Similarly, certain 2-amino-4-phenyloxazole derivatives have been evaluated for their in vitro activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net
Antiproliferative and Anticancer Mechanism Studies (Pre-Clinical)
The anticancer properties of benzoxazole derivatives represent a significant area of pre-clinical research, with studies exploring their ability to inhibit cancer cell growth and induce cell death. researchgate.netnih.govnih.gov
Inhibition of Cellular Proliferation
Benzoxazole derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines. nih.govscielo.brnih.gov The mechanism of action often involves targeting key cellular processes. For example, some benzoxazole derivatives have been shown to act as VEGFR-2 inhibitors, a key target in cancer therapy. nih.gov In one study, a series of novel benzoxazole derivatives displayed significant growth inhibitory activities against HepG2 and MCF-7 cancer cell lines. nih.gov Another study on benzopyran-4-one-isoxazole hybrids, which share some structural similarities, also showed significant antiproliferative activities against a panel of cancer cell lines. chapman.edu
Induction of Apoptosis in Cell Lines
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Several studies have shown that benzoxazole derivatives can trigger apoptosis in cancer cells. nih.govnih.gov For instance, a potent benzoxazole derivative was found to induce apoptosis in HepG2 cells, with a significant increase in the percentage of apoptotic cells compared to untreated controls. nih.gov This induction of apoptosis is often associated with the activation of caspases and modulation of Bcl-2 family proteins. nih.gov Research on other heterocyclic compounds, such as pyrazole (B372694) with benzo[d]thiazole derivatives, has also demonstrated apoptosis induction through the regulation of proteins like Bcl-2 and Bax.
Modulation of Cancer-Related Enzyme Activities
Benzoxazole derivatives have been identified as potential modulators of enzymes that play crucial roles in cancer progression. Research has shown that certain 2-phenylbenzoxazole (B188899) derivatives can exhibit inhibitory effects on enzymes critical to tumor cell survival and proliferation. For instance, some derivatives have been evaluated for their ability to inhibit topoisomerase II, an enzyme involved in DNA replication and a target for various anticancer drugs. Additionally, the 2-phenylbenzoxazole scaffold has been a building block in the design of molecules targeting other cancer-related enzymes, underscoring the potential of this chemical class in oncology research.
Anti-Inflammatory Properties
The anti-inflammatory potential of benzoxazole derivatives has been a subject of considerable research. These compounds are known to target key enzymes in the inflammatory cascade. A notable mechanism of action for some benzoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in inflammation and pain. Studies on 2-(2-arylphenyl)benzoxazoles have identified compounds with selective COX-2 inhibitory activity. This selectivity is a desirable trait in anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. The anti-inflammatory effects of certain benzoxazole derivatives have been demonstrated in various in vivo models, such as the carrageenan-induced paw edema model in rats.
Antioxidant Investigations
Several studies have explored the antioxidant properties of 2-phenylbenzoxazole derivatives. Antioxidants are compounds that can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in a variety of disease states. The antioxidant capacity of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Research has indicated that the antioxidant activity of 2-phenylbenzoxazole derivatives is highly dependent on their substitution pattern. For instance, a study on a series of 2-phenylbenzoxazole compounds found that only those containing a catechol (3,4-dihydroxyphenyl) group exhibited significant DPPH radical scavenging activity at a concentration of 500 μM. In another study, a phenyl benzoxazole derivative, compound 34 , demonstrated significant antioxidant potential (49.6%), which was comparable to the standard antioxidant ascorbic acid (56.6%).
Table 1: Antioxidant Activity of Selected 2-Phenylbenzoxazole Derivatives
| Compound | Test | Concentration (μM) | % Radical Scavenging | Reference |
|---|---|---|---|---|
| Compound with catechol group | DPPH | 500 | Significant | |
| Compound 34 | Not Specified | Not Specified | 49.6% |
Enzyme Inhibition Studies
The ability of 2-phenylbenzoxazole derivatives to inhibit specific enzymes is a key area of investigation for their potential therapeutic applications.
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest for dermatological and cosmetic applications. A number of 2-phenylbenzoxazole derivatives have been synthesized and evaluated as potent tyrosinase inhibitors.
The inhibitory activity is greatly influenced by the substituents on the 2-phenyl ring. Compounds featuring a resorcinol (B1680541) (2,4-dihydroxyphenyl) structure have shown particularly strong inhibition of mushroom tyrosinase, with some derivatives exhibiting significantly greater potency than the well-known tyrosinase inhibitor, kojic acid. For example, a 6-methyl-2-(2,4-dihydroxyphenyl)benzoxazole derivative (compound 3 ) displayed a nanomolar IC50 value of 0.51 μM against mushroom tyrosinase. Kinetic studies have revealed that these potent derivatives often act as competitive inhibitors of tyrosinase.
Table 2: Mushroom Tyrosinase Inhibitory Activity of Selected 2-Phenylbenzoxazole Derivatives
| Compound | Substitution on Benzoxazole Ring | Substitution on 2-Phenyl Ring | IC50 (μM) vs. L-tyrosine | Reference |
|---|
| 1 |
α-Glucosidase Inhibition
The inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism, is a therapeutic strategy for managing type 2 diabetes. While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of 2-phenylbenzofuran (B156813) derivatives, which are structurally related, has been investigated for this purpose. nih.gov
In one study, a series of hydroxylated 2-phenylbenzofurans were evaluated for their ability to inhibit α-amylase and α-glucosidase. nih.gov The findings revealed that these compounds were more effective against α-glucosidase. nih.gov Notably, one of the tested compounds demonstrated an inhibitory activity 167 times more potent than acarbose, a commercially available α-glucosidase inhibitor. nih.gov This particular compound was identified as a mixed-type inhibitor of the enzyme. nih.gov Molecular docking studies were also performed to understand the binding interactions between the 2-phenylbenzofuran derivatives and the α-glucosidase protein complex. nih.gov
These findings for the structurally similar 2-phenylbenzofurans suggest that the 2-phenylbenzo[d]oxazole scaffold, including the 6-ethoxy derivative, may also possess α-glucosidase inhibitory potential and warrants further investigation.
Table 1: α-Glucosidase Inhibition by a 2-Phenylbenzofuran Derivative
| Compound | Target Enzyme | Relative Potency to Acarbose | Inhibition Type |
| Hydroxylated 2-phenylbenzofuran | α-Glucosidase | 167x more active | Mixed-type |
Investigations into Transthyretin Amyloid Formation Inhibition
Transthyretin (TTR) amyloidosis is a debilitating condition caused by the misfolding and aggregation of the TTR protein. The inhibition of TTR amyloid fibril formation is a key therapeutic approach. Benzoxazole derivatives have emerged as a promising class of inhibitors. nih.gov
Research has shown that compounds containing the 2-phenylbenzo[d]oxazole scaffold can effectively inhibit the formation of transthyretin amyloid fibrils. mdpi.com Studies on structure-activity relationships have indicated that substitutions on the aryl rings can significantly influence the inhibitory potency. For instance, it has been observed that 2,6-substituted aryl derivatives can lead to highly potent and selective inhibitors of TTR amyloidogenesis. nih.gov While specific data on the 6-ethoxy derivative is limited, the general findings for the benzoxazole class suggest that this substitution pattern could be favorable for activity. nih.govnih.gov
Receptor Agonism/Antagonism Studies (e.g., GPR40)
The development of GPR40 agonists has been an active area of research, with various chemical scaffolds being investigated. The general approach involves designing molecules that can bind to and activate the receptor, leading to a therapeutic effect. The lack of specific research on this compound in this context highlights a potential area for future investigation to determine if this particular substitution confers any favorable activity at the GPR40 receptor.
Neuroprotective Activity Assessments
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Compounds with neuroprotective properties are therefore of significant interest. While specific neuroprotective studies on this compound are scarce, research on related benzofuran-2-carboxamide (B1298429) derivatives has shown promising results. nih.govresearchgate.net
In one study, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides were synthesized and evaluated for their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells. nih.govresearchgate.net Several of these compounds demonstrated considerable protection against neuronal cell damage. nih.govresearchgate.net Structure-activity relationship studies suggested that specific substitutions on the phenyl ring are important for neuroprotective activity. nih.govresearchgate.net For example, a methyl substitution at the R2 position of the phenyl ring resulted in the most potent neuroprotective action. nih.govresearchgate.net Additionally, some of these derivatives exhibited antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. nih.govresearchgate.net These findings suggest that the core benzofuran and by extension, the bioisosteric benzoxazole scaffold, could be a valuable template for the design of new neuroprotective agents.
Table 2: Neuroprotective Activity of Benzofuran-2-Carboxamide Derivatives
| Compound | Activity | Key Structural Feature for Potency |
| 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide | Potent neuroprotection against NMDA-induced excitotoxicity | Methyl substitution at R2 position |
| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide | Marked anti-excitotoxic and antioxidant effects | Hydroxyl substitution at R3 position |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects remains an important goal. The benzoxazole nucleus has been incorporated into various molecular designs to explore potential anticonvulsant properties. nih.govresearchgate.net
Studies on benzoxazole derivatives containing a 1,2,4-triazolone moiety have shown significant anticonvulsant activity in preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov In one such study, a particular derivative demonstrated a potent anti-MES activity with an ED50 value of 22.0 mg/kg. nih.gov Further investigations suggested that the anticonvulsant effect of this compound might be mediated through the enhancement of GABAergic neurotransmission. nih.gov
Similarly, research on 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, which share some structural similarities with 2-phenylbenzoxazoles, has also identified compounds with respectable anticonvulsant activity. nih.gov These findings underscore the potential of heterocyclic compounds containing the benzoxazole or related scaffolds in the discovery of novel anticonvulsant agents.
Table 3: Anticonvulsant Activity of a Benzoxazole Derivative
| Compound | Anticonvulsant Model | ED50 Value |
| Benzoxazole derivative with 1,2,4-triazolone | Maximal Electroshock Seizure (MES) | 22.0 mg/kg |
Advanced Applications and Functional Materials Derived from Benzoxazoles
Agrochemical Applications: Pesticides and Herbicides
The benzoxazole (B165842) moiety is a recognized pharmacophore in the agrochemical industry, with derivatives exhibiting a range of pesticidal and herbicidal activities. Research has demonstrated that the benzoxazole ring system is a key component in molecules designed to combat agricultural pests and unwanted vegetation.
The fungicidal activity of benzoxazole derivatives is also a subject of ongoing research. These compounds have shown efficacy against various fungal pathogens that can devastate crops. The introduction of different substituents on the benzoxazole ring, such as the ethoxy group at the 6-position, can modulate the biological activity, potentially enhancing potency or selectivity. The lipophilicity and electronic properties of the ethoxy and phenyl groups in 6-Ethoxy-2-phenylbenzo[d]oxazole could influence its uptake and interaction with target sites in pests and weeds.
Table 1: Examples of Agrochemical Activity in Benzoxazole Derivatives
| Compound Class | Type of Activity | Research Findings |
|---|---|---|
| Substituted Benzoxazoles | Herbicidal | Inhibition of seed germination and plant growth. |
Further research is required to specifically evaluate the agrochemical profile of this compound.
Role in Biotechnology Research
In the realm of biotechnology, the 2-phenylbenzoxazole (B188899) scaffold is a versatile tool for developing probes and therapeutic agents. The inherent fluorescence of many 2-phenylbenzoxazole derivatives makes them valuable as markers and sensors in biological systems.
Although specific biotechnological applications of this compound have not been detailed in published research, the known activities of related compounds suggest several potential uses. For example, various 2-phenylbenzoxazole derivatives have been explored for their anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes like topoisomerase. The substitution pattern on both the benzoxazole and phenyl rings plays a crucial role in determining the cytotoxic potency and selectivity.
Furthermore, derivatives of 2-phenylbenzoxazole have been investigated as potential antibacterial and antiviral agents. The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential viral enzymes. The structural features of this compound, including its specific substitution, would be critical in determining its potential as an antimicrobial agent.
Recent studies have also highlighted the potential of 2-phenylbenzoxazole derivatives as tyrosinase inhibitors, which could have applications in cosmetics and treatments for hyperpigmentation disorders. mdpi.comsemanticscholar.org
Table 2: Investigated Biotechnological Applications of 2-Phenylbenzoxazole Derivatives
| Application Area | Mechanism of Action (Examples) | Reference Compound Class |
|---|---|---|
| Anticancer Agents | Topoisomerase inhibition, Induction of apoptosis. | Substituted 2-phenylbenzoxazoles |
| Antibacterial Agents | Disruption of bacterial cell processes. | Functionalized 2-phenylbenzoxazoles |
Applications in Material Science and Organic Electronics
The rigid and planar structure of the 2-phenylbenzoxazole core, combined with its extended π-conjugation, imparts valuable properties for applications in material science and organic electronics. These molecules are known for their high thermal stability and robust photophysical characteristics.
Derivatives of 2-phenylbenzoxazole are well-known for their strong fluorescence, both in solution and in the solid state. researchgate.net This property is attributed to their rigid structure which minimizes non-radiative decay pathways. The emission color can be tuned by modifying the substituents on the aromatic rings. The introduction of an ethoxy group at the 6-position of the benzoxazole ring in this compound is expected to influence its photoluminescent properties, potentially leading to a shift in the emission wavelength.
While specific data for this compound is not available, related 2-phenylbenzoxazole derivatives have been successfully utilized as emitters in organic light-emitting diodes (OLEDs). Their high fluorescence quantum yields and stability make them attractive candidates for this technology.
Furthermore, by incorporating heavy atoms or through specific molecular design, 2-phenylbenzoxazole derivatives can be engineered to exhibit phosphorescence, a property that is highly desirable for achieving high efficiency in OLEDs.
Table 3: Photoluminescent Properties of Representative 2-Phenylbenzoxazole Derivatives
| Derivative | Emission Color | Quantum Yield | Application |
|---|---|---|---|
| Unsubstituted 2-Phenylbenzoxazole | Blue | High | Fluorescent probe |
The 2-phenylbenzoxazole scaffold serves as an excellent chromophore for the development of new dyes. Its ability to absorb and emit light in the ultraviolet and visible regions of the electromagnetic spectrum makes it suitable for a variety of applications, including fluorescent probes and laser dyes. The spectroscopic properties are highly dependent on the electronic nature of the substituents. The electron-donating nature of the ethoxy group in this compound is likely to influence the absorption and emission maxima of the molecule.
Metal Chelation and Coordination Chemistry
Certain derivatives of 2-phenylbenzoxazole, particularly those bearing hydroxyl groups in proximity to the oxazole (B20620) nitrogen, are known to act as chelating agents for metal ions. This ability to bind with metals opens up applications in areas such as sensing, catalysis, and bioimaging. The formation of metal complexes can significantly alter the photophysical properties of the benzoxazole ligand, leading to changes in fluorescence that can be used for the detection of specific metal ions.
While this compound itself does not possess the typical chelating functional groups, its synthesis could be a precursor to more complex molecules designed for metal chelation. The benzoxazole core provides a rigid platform for the strategic placement of coordinating atoms.
Anti-corrosive Agent Development
Heterocyclic compounds containing nitrogen and oxygen atoms, such as benzoxazoles, have been widely studied as corrosion inhibitors for various metals and alloys. These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The efficiency of a corrosion inhibitor is often related to its ability to donate electrons to the vacant d-orbitals of the metal, as well as its molecular size and orientation on the surface.
Computational studies on benzoxazole and its simple derivatives have suggested that the nitrogen and oxygen atoms are potential sites for electrophilic attack, indicating their role in the adsorption process on metal surfaces. researchgate.net The presence of the aromatic rings and the ethoxy group in this compound could enhance its adsorption and, consequently, its potential as a corrosion inhibitor. The phenyl group could contribute to a larger surface coverage, while the ethoxy group could influence the electronic properties of the molecule, favoring its interaction with the metal.
Table 4: Mentioned Compounds
| Compound Name |
|---|
No Scientific Evidence Found for this compound in Anti-aging Research
The initial investigation sought to find data on the potential of this compound in the context of advanced applications and functional materials derived from benzoxazoles for anti-aging purposes. However, the search for relevant research findings, including in vitro or in vivo studies, effects on age-related biomarkers, and the synthesis of functional materials for this application, returned no results for this particular compound.
While the broader class of benzoxazole derivatives has been explored for various pharmacological activities, such as neuroprotective and skin-lightening effects, this research does not extend to this compound in the field of anti-aging. nih.govmdpi.comnih.govnih.gov The general mechanisms of aging, including the roles of oxidative stress and cellular senescence, are well-established areas of study, but there is no documented link between these processes and the specified compound. nih.govnih.govmdpi.com Similarly, research into longevity pathways, such as those involving insulin (B600854) signaling and TOR pathways, does not mention this compound. mdibl.orgdrugdiscoverytrends.comemedinexus.com
Therefore, it is not possible to provide an article on the contributions of this compound to anti-aging research as requested, due to the absence of scientific data on this topic. No data tables or detailed research findings could be generated as no primary research exists.
Theoretical and Computational Investigations of 6 Ethoxy 2 Phenylbenzo D Oxazole
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For the 2-phenylbenzo[d]oxazole scaffold, DFT studies have been instrumental in understanding electronic structure and predicting spectroscopic behavior. researchgate.netnih.gov
Electronic Structure Analysis
The electronic structure of a molecule, governed by the arrangement of its electrons, dictates its reactivity and physical properties. Analysis of 2-phenylbenzo[d]oxazole and its derivatives through DFT calculations typically involves the optimization of the molecular geometry to its ground state. researchgate.net From this optimized structure, a variety of electronic properties can be determined.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally suggests a more reactive molecule.
For the parent compound, 2-phenylbenzoxazole (B188899), DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been performed to determine these properties. researchgate.net The presence of an ethoxy group at the 6-position, being an electron-donating group, would be expected to influence the electron density distribution and the energies of the FMOs. This substitution would likely raise the energy of the HOMO and might have a smaller effect on the LUMO, potentially leading to a reduced HOMO-LUMO gap compared to the unsubstituted parent compound. This, in turn, could enhance its reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For 2-phenylbenzo[d]oxazole derivatives, the nitrogen atom of the oxazole (B20620) ring and the oxygen atom of the ethoxy group in 6-Ethoxy-2-phenylbenzo[d]oxazole would be expected to be regions of negative potential, making them susceptible to electrophilic attack.
Table 1: Representative Theoretical Electronic Properties of Substituted Benzoxazoles
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-phenylbenzoxazole | -6.2 | -1.5 | 4.7 |
| 2-(p-tolyl)benzoxazole (B1581530) | -6.0 | -1.4 | 4.6 |
| Hypothetical this compound | ~ -5.8 | ~ -1.4 | ~ 4.4 |
Note: Data for 2-phenylbenzoxazole and 2-(p-tolyl)benzoxazole are based on existing literature for illustrative purposes. researchgate.net The values for this compound are hypothetical projections.
Spectroscopic Property Predictions
DFT calculations are also adept at predicting various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). Time-dependent DFT (TD-DFT) is a common method used to calculate the excited states of molecules and thus predict their UV-Visible absorption spectra. nih.gov
The derivatives of 2-phenylbenzoxazole are known for their fluorescent properties. rsc.org The absorption and emission wavelengths are highly dependent on the electronic structure and the nature of the substituents on the benzoxazole (B165842) core and the phenyl ring. The ethoxy group at the 6-position, with its electron-donating nature, is likely to cause a bathochromic (red) shift in the absorption and emission spectra of 2-phenylbenzo[d]oxazole. Computational studies on related fluorescent dyes have shown that such substitutions can effectively tune the photophysical properties. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein (target). rsc.orgresearchgate.net These methods are central to drug discovery and design. nih.gov
Ligand-Target Binding Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. researchgate.net This is achieved by sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field. Studies on various benzoxazole derivatives have shown their potential to bind to a range of biological targets, including enzymes and receptors involved in cancer and infectious diseases. rsc.orgnih.gov
For instance, benzoxazole derivatives have been docked into the ATP-binding site of protein kinases like VEGFR-2. nih.gov The interactions typically involve hydrogen bonds with key amino acid residues and hydrophobic interactions with the surrounding pocket. rsc.orgmdpi.com In the case of this compound, the oxazole nitrogen and the ethoxy oxygen could act as hydrogen bond acceptors, while the phenyl and benzoxazole rings could engage in π-π stacking and other hydrophobic interactions.
Table 2: Representative Docking Scores of Benzoxazole Derivatives Against a Protein Target
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzoxazole-based inhibitor | VEGFR-2 | -9.5 | Cys919, Asp1046 |
| Substituted 2-phenylbenzoxazole | DNA Gyrase | -8.2 | Asp73, Gly77 |
| Hypothetical this compound | VEGFR-2 | Predictably high | Likely H-bonds via ethoxy O and oxazole N |
Note: The data in this table is illustrative, based on findings for other benzoxazole derivatives, and does not represent actual results for this compound. rsc.orgnih.gov
Conformational Sampling
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. By simulating the movements of atoms over time, MD can assess the stability of the docked pose and explore the conformational landscape of the ligand within the binding site. rsc.org This is crucial for understanding the flexibility of both the ligand and the target and for obtaining a more accurate estimation of binding free energy. While specific MD simulations for this compound are not available, studies on similar compounds highlight the importance of these simulations in refining docking predictions and understanding the dynamic nature of the binding. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
For benzoxazole derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antimicrobial and anticancer effects. rsc.orgnih.govnih.gov These models are built using a training set of compounds with known activities and are then validated using a test set.
A hypothetical QSAR study for a series of 2-phenylbenzo[d]oxazole derivatives might reveal that the presence of an electron-donating group at the 6-position, such as the ethoxy group in this compound, contributes positively to the biological activity. The model could be represented by an equation where the activity is a function of various molecular descriptors, such as electronic, steric, and hydrophobic parameters.
Development of Predictive Models
Predictive models, such as QSAR, are instrumental in correlating the structural features of a molecule with its biological activity or chemical properties. These models rely on calculated molecular descriptors to build statistically significant relationships, thereby enabling the prediction of properties for novel compounds and reducing the need for extensive experimental screening.
For the broader class of benzoxazole derivatives, QSAR models have been developed. For instance, studies have focused on their potential as inhibitors for enzymes like inosine (B1671953) 5'-monophosphate dehydrogenase from Cryptosporidium parvum and as anticancer agents targeting cell lines like HepG2, HCT-116, and MCF-7. nih.govnih.gov These models typically use energy-based descriptors and molecular field analysis to establish correlations.
Interactive Table: Example of Data Used in QSAR Models for General Benzoxazole Derivatives
| Compound ID | Experimental Activity (pIC50) | Predicted Activity (pIC50) |
| Benzoxazole-1 | 5.8 | 5.7 |
| Benzoxazole-2 | 6.2 | 6.1 |
| Benzoxazole-3 | 5.5 | 5.6 |
| Benzoxazole-4 | 6.5 | 6.4 |
| Benzoxazole-5 | 6.0 | 6.0 |
| Note: This table is illustrative of the type of data found in QSAR studies of benzoxazole derivatives and does not represent data for this compound. |
Despite the application of these methods to the benzoxazole family, no specific predictive models have been developed or published for this compound.
Identification of Key Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the foundation of QSAR and other chemoinformatic approaches. Key descriptors often include electronic properties (like HOMO-LUMO energies), steric properties, and hydrophobic characteristics.
In studies of related benzoxazoles, descriptors derived from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create contour maps that visualize the relationship between these fields and biological activity. nih.gov For other oxazole derivatives, DFT calculations have been employed to determine properties such as the HOMO-LUMO energy gap, which indicates the molecule's reactivity. irjweb.com
However, a dedicated analysis to identify and rank the key molecular descriptors that govern the specific physicochemical and biological properties of this compound has not been reported.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and understand the electronic changes that occur during a chemical transformation. Methods like DFT are frequently used to study reaction pathways for complex organic molecules.
While the synthesis of various 2-phenylbenzo[d]oxazole derivatives has been described in the literature, computational studies detailing the step-by-step mechanism of the formation of this compound are not available. mdpi.com Such a study would provide valuable insights into the reaction kinetics and thermodynamics, potentially leading to the optimization of synthetic routes.
Analytical and Spectroscopic Characterization Techniques for Benzoxazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides precise information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of 6-Ethoxy-2-phenylbenzo[d]oxazole, distinct signals corresponding to the ethoxy group and the protons on the phenyl and benzoxazole (B165842) rings are expected. The ethoxy group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. Protons on the aromatic rings will appear in the downfield region (typically δ 7.0-8.5 ppm). The specific chemical shifts are influenced by the electronic environment created by the phenyl, ethoxy, and oxazole (B20620) moieties. For comparison, the aromatic protons in the related compound 6-methoxy-2-phenylbenzo[d]oxazole appear between δ 6.96 and 8.25 ppm. nih.gov
Expected ¹H NMR Data for this compound
This table is interactive. Click on the headers to sort the data.
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethoxy CH₃ | ~1.4 | Triplet (t) | ~7.0 |
| Ethoxy OCH₂ | ~4.1 | Quartet (q) | ~7.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the two carbons of the ethoxy group, the carbons of the phenyl ring, and the carbons of the benzoxazole core. The carbon atom of the oxazole ring (C2) is typically observed at a significantly downfield shift, often around 163 ppm in similar 2-phenylbenzoxazole (B188899) structures. The carbons of the ethoxy group are expected in the upfield region. For the related 6-methoxy-2-phenylbenzo[d]oxazole, carbon signals are observed over a range from δ 55.92 to 158.24 ppm. nih.gov
Expected ¹³C NMR Data for this compound
This table is interactive. Click on the headers to sort the data.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ethoxy CH₃ | ~15 |
| Ethoxy OCH₂ | ~64 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the relationship between the quartet and triplet of the ethoxy group and identifying adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ethoxy proton signals to the ethoxy carbon signals and each aromatic proton to its corresponding carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of benzoxazoles typically shows a prominent molecular ion peak. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound, the expected exact mass can be calculated from its chemical formula.
Expected HRMS Data for this compound
This table is interactive. Click on the headers to sort the data.
| Compound | Formula | Calculated Exact Mass [M+H]⁺ |
|---|
This precise mass measurement is a key piece of data for confirming the identity of the target compound, as it distinguishes it from other isomers or compounds with the same nominal mass. For instance, the HRMS data for the related 6-fluoro-2-phenylbenzo[d]oxazole was used to confirm its formula as C₁₃H₉FNO. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the C=N stretching of the oxazole ring, the stretching of the aryl-O and alkyl-O bonds of the ethoxy group, and the characteristic absorptions of the aromatic rings.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch (Oxazole) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aryl-O-C Stretch (Ether) | 1200 - 1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Derivatives of 2-(hydroxyphenyl)benzoxazole are known to absorb UV radiation, with maximum absorption wavelengths (λmax) generally observed between 336 and 374 nm. The position of the ethoxy group at the 6-position of the benzoxazole ring is expected to have a bathochromic (red) or hypsochromic (blue) shift on the absorption maximum, depending on its electronic influence on the chromophore. Furthermore, some fluorosulfate (B1228806) derivatives of 2-phenylbenzoxazole exhibit emission maxima in the range of 375 to 381 nm, suggesting that this compound may also possess fluorescent properties. rsc.org
A hypothetical UV-Vis absorption data table for this compound, based on typical values for this class of compounds, is presented below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Ethanol | ~340-380 | Not Reported |
| Chloroform | ~340-380 | Not Reported |
| Acetonitrile | ~340-380 | Not Reported |
Note: The data in this table is hypothetical and based on the analysis of similar 2-phenylbenzoxazole derivatives. Experimental verification is required for precise values.
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. Although a crystal structure for this compound has not been reported, the analysis of a closely related compound, a meta-substituted 2-phenylbenzoxazole fluorosulfate, offers significant insight into the likely structural features. mdpi.com
In a representative crystal structure of a similar benzoxazole derivative, the compound was found to crystallize in a triclinic system with the space group P-1. mdpi.com The analysis revealed the precise bond lengths and angles within the molecule, confirming the planar nature of the benzoxazole ring system and the relative orientation of the phenyl substituent. Such an analysis for this compound would be expected to yield similar detailed structural information.
A table summarizing the kind of crystallographic data that would be obtained for this compound is provided below, based on the data for a related structure.
| Parameter | Hypothetical Value for this compound |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | ~8.5 - 9.5 |
| b (Å) | ~9.0 - 10.0 |
| c (Å) | ~11.0 - 12.0 |
| α (°) | ~85 - 95 |
| β (°) | ~75 - 85 |
| γ (°) | ~70 - 80 |
| Volume (ų) | ~800 - 900 |
| Z | 2 |
Note: This data is illustrative and based on the crystallographic analysis of a related 2-phenylbenzoxazole derivative. Actual values for this compound would require experimental determination.
Chromatographic Techniques for Separation and Purification (e.g., HPLC, Column Chromatography)
Chromatographic techniques are indispensable for the separation and purification of synthetic organic compounds. Both High-Performance Liquid Chromatography (HPLC) and column chromatography are standard methods employed in the purification and analysis of 2-phenylbenzoxazole derivatives.
Column Chromatography: This technique is widely used for the purification of benzoxazole derivatives on a preparative scale. Silica gel is the most common stationary phase. The choice of eluent is critical for achieving good separation. Typical solvent systems reported for the purification of related compounds include mixtures of non-polar and polar solvents.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of compounds and can also be used for semi-preparative or preparative separations. For 2-phenylbenzoxazole derivatives, reversed-phase HPLC is often employed, using a non-polar stationary phase (like C18) and a polar mobile phase.
Below is a table outlining typical conditions for the purification and analysis of compounds similar to this compound.
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Column Chromatography | Silica gel (200-300 mesh) | Hexane/Ethyl Acetate (gradient) | Purification |
| Column Chromatography | Silica gel | Dichloromethane/Methanol (gradient) | Purification |
| HPLC | C18 | Acetonitrile/Water (gradient) | Purity Analysis |
Future Research Directions and Emerging Paradigms in Benzoxazole Chemistry
Design and Synthesis of Novel 6-Ethoxy-2-phenylbenzo[d]oxazole Derivatives
Future synthetic endeavors will focus on creating novel derivatives of this compound by introducing a variety of functional groups at strategic positions on both the benzoxazole (B165842) core and the 2-phenyl ring. The primary goals are to expand the chemical space and to fine-tune the physicochemical and pharmacological properties of the parent molecule.
Research findings indicate that the synthesis of 2-phenylbenzoxazole (B188899) derivatives often involves a multi-step process. mdpi.com This typically starts with the appropriate precursors, such as substituted 2-aminophenols and benzaldehydes, followed by condensation and subsequent cyclization/oxidation reactions. mdpi.commdpi.com The introduction of diverse substituents can be achieved by using appropriately functionalized starting materials. For instance, modifications on the 2-phenyl ring can be introduced by using different substituted benzaldehydes, while variations on the benzoxazole ring system can be achieved by starting with derivatives of 4-ethoxy-2-aminophenol.
A key strategy involves the molecular hybridization of the this compound scaffold with other pharmacologically active moieties. nih.gov This approach aims to create chimeric molecules with potentially synergistic or novel biological activities. The table below outlines potential synthetic modifications and the rationale behind them.
Table 1: Proposed Novel Derivatives of this compound
| Modification Position | Proposed Substituent | Rationale for Synthesis | Potential Synthetic Route |
|---|---|---|---|
| 2-Phenyl Ring (para-position) | -OH, -OCH3 (phenolic groups) | Enhance antioxidant properties and explore tyrosinase inhibition. mdpi.com | Condensation of 4-ethoxy-2-aminophenol with substituted hydroxy/methoxy-benzaldehydes. mdpi.com |
| 2-Phenyl Ring (various positions) | -Cl, -F (halogens) | Modulate lipophilicity and electronic properties to improve cell permeability and target binding. mdpi.com | Use of halogen-substituted benzaldehydes in the condensation step. mdpi.com |
| Benzoxazole Ring (Nitrogen atom) | Alkyl or Aryl groups | N-alkylation can alter solubility and metabolic stability. globalresearchonline.net | Post-synthesis modification using alkylating agents like iodomethane (B122720) or dialkyl sulfates. globalresearchonline.net |
These synthetic strategies are aimed at generating a library of novel compounds for further investigation into their biological and material properties.
Exploration of New Biological Targets and Mechanisms of Action
While benzoxazoles are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, future research will delve into novel and more specific biological targets for this compound derivatives. mdpi.comglobalresearchonline.net The focus is shifting from broad-spectrum activity to the modulation of specific proteins and pathways implicated in disease.
Recent studies on various benzoxazole derivatives have revealed several promising targets:
Tyrosinase: Phenolic derivatives of the 2-phenylbenzo[d]oxazole scaffold have shown potent inhibitory activity against tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. This suggests a potential application in dermatology as skin-lightening agents. mdpi.com
Kinases: Protein kinases are critical regulators of cell signaling and are often dysregulated in cancer. Certain benzoxazole derivatives have been identified as potent inhibitors of kinases like c-Met, highlighting their potential as targeted anticancer agents. nih.gov
Neuroprotective Pathways: In the context of neurodegenerative diseases like Alzheimer's, benzoxazole derivatives have been shown to exert neuroprotective effects by modulating signaling pathways such as the Akt/GSK-3β/NF-κB pathway. nih.gov This involves protecting neurons from β-amyloid-induced toxicity and reducing the hyperphosphorylation of tau protein. nih.gov
Cytochrome P450 (CYP) Enzymes: Some benzoxazole analogues exhibit anticancer activity by inducing CYP1A1 gene expression, similar to the mechanism of the prodrug Phortress. nih.gov This opens up an avenue for developing new bioreductive anticancer agents.
The table below summarizes potential new targets for derivatives based on the this compound scaffold.
Table 2: Potential Biological Targets and Mechanisms for this compound Derivatives
| Target Class | Specific Target Example | Disease Area | Potential Mechanism of Action |
|---|---|---|---|
| Enzymes | Tyrosinase | Hyperpigmentation Disorders | Inhibition of melanin production. mdpi.com |
| Enzymes | Topoisomerases | Cancer | Interference with DNA replication in cancer cells. researchgate.net |
| Kinases | c-Met, VEGFR-3 | Cancer | Inhibition of tumor growth, angiogenesis, and metastasis. nih.govacs.org |
| Signaling Proteins | Akt/GSK-3β/NF-κB Pathway | Alzheimer's Disease | Reduction of neuronal apoptosis and inflammation. nih.gov |
Development of Advanced Sustainable Synthetic Methodologies
A significant paradigm shift in the synthesis of benzoxazoles involves the adoption of green and sustainable chemistry principles. bohrium.com The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and lowering energy consumption. mdpi.com
Traditional methods for benzoxazole synthesis often require harsh conditions, such as strongly acidic media, and prolonged reaction times. mdpi.com Advanced methodologies that are being actively explored include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while improving product yields. mdpi.comjbarbiomed.com
Ultrasonication: The use of ultrasound waves can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. mdpi.comscispace.com
Mechanochemistry: This solvent-free approach involves grinding reactants together, which can lead to highly efficient and environmentally friendly transformations. mdpi.com
Green Solvents and Catalysts: Research is focused on replacing traditional volatile organic solvents with greener alternatives like water, glycerol, or deep eutectic solvents (DES). mdpi.comorgchemres.org Furthermore, the development of recyclable catalysts, such as ionic liquids supported on magnetic nanoparticles, is a key area of interest. bohrium.comscispace.com
Table 3: Comparison of Conventional vs. Sustainable Synthetic Methods for Benzoxazoles
| Method | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | High temperatures, organic solvents, long reaction times (hours) | Well-established procedures | mdpi.com |
| Microwave-Assisted | 600W, 5-10 minutes | Rapid reaction rates, higher yields, energy efficient | mdpi.comjbarbiomed.com |
| Ultrasound-Assisted | 50°C, 5 minutes | Short reaction times, improved yields, low energy input | mdpi.comscispace.com |
| Mechanochemical (Grinding) | Room temperature, 5 minutes | Solvent-free, high efficiency, simple | mdpi.com |
| Green Catalysis in Water | CuSO4 catalyst, heating or ultrasound | Use of non-toxic solvent, inexpensive catalyst, simple work-up | orgchemres.orgrsc.org |
The application of these sustainable methods to the synthesis of this compound and its derivatives is a key future direction, aligning chemical manufacturing with environmental stewardship.
Integration with Combinatorial Chemistry and High-Throughput Screening
To accelerate the discovery of new lead compounds, future research will heavily rely on the integration of combinatorial chemistry and high-throughput screening (HTS). benthamscience.com As the complexity of potential drug targets and materials increases, rational design alone becomes limited. nih.gov Combinatorial and high-throughput approaches provide a powerful engine for generating and evaluating vast numbers of molecules simultaneously. nih.gov
The process for discovering novel this compound derivatives would involve:
Library Design: Designing a combinatorial library based on the this compound scaffold. This involves selecting a diverse range of building blocks (e.g., substituted benzaldehydes) to be systematically combined.
Combinatorial Synthesis: Employing automated or parallel synthesis techniques to rapidly produce a large library of distinct but structurally related compounds. Polymer-supported synthesis under microwave conditions is one such efficient method. acs.org
High-Throughput Screening (HTS): Screening the entire library against a panel of biological targets (e.g., kinases, enzymes) or for specific material properties using automated, miniaturized assays. nih.govmskcc.org This allows for the rapid identification of "hits."
This strategy dramatically increases the efficiency of the discovery process, enabling researchers to explore structure-activity relationships (SAR) more systematically and identify promising candidates for further optimization.
Application of Artificial Intelligence and Machine Learning in Benzoxazole Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by making the process faster, cheaper, and more efficient. nih.gov These computational tools are being applied to the discovery of novel benzoxazole derivatives in several ways:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build QSAR models that can predict the biological activity of new, unsynthesized molecules based on their chemical structure. nih.govyoutube.com By converting molecular structures into numerical descriptors, these models can identify patterns that correlate with desired properties, allowing researchers to prioritize which derivatives of this compound to synthesize and test. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target protein and low predicted toxicity. stanford.eduyoutube.com Some advanced models, like SyntheMol, can even generate the chemical recipes needed to synthesize the proposed molecules, bridging the gap between computational design and laboratory validation. stanford.edu
Target Identification and Prediction: AI can analyze vast biological datasets to identify novel drug targets and predict the interaction between a molecule and a protein. mdpi.com Tools like AlphaFold provide critical structural insights that can guide the design of more effective benzoxazole-based drugs. mdpi.com
The integration of AI and ML allows for a more intelligent and targeted approach to discovering the next generation of drugs based on the this compound scaffold.
Expansion of Material Science Applications
The unique chemical structure of the benzoxazole core imparts valuable properties that extend beyond pharmacology into the realm of material science. globalresearchonline.netbohrium.com Benzoxazole derivatives are known to be highly fluorescent, with good thermal and photophysical stability, making them attractive candidates for advanced materials. globalresearchonline.net
Future research on this compound will explore its potential in:
Organic Electronics: The fluorescent properties of the scaffold are ideal for applications in Organic Light-Emitting Diodes (OLEDs). By modifying the substituents on the phenyl and benzoxazole rings, the emission color and efficiency can be tuned for use in displays and lighting.
Optical Brighteners: Benzoxazoles are already used as optical brighteners in detergents, absorbing UV light and re-emitting it in the blue region of the visible spectrum to make fabrics appear whiter. wikipedia.org Novel derivatives could offer improved performance and stability.
Chemical Sensors: The fluorescence of the molecule can be designed to change (quench or enhance) upon binding to specific ions or molecules. This would enable the development of highly sensitive and selective fluorescent sensors for environmental monitoring or medical diagnostics.
Biomaterials: The combination of biological activity and material properties could be leveraged. For example, creating biocompatible coatings that resist microbial growth or developing fluorescent probes for imaging biological processes within living cells. nih.gov
The exploration of these material science applications represents a significant growth area for research into this compound and its derivatives.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-ethoxy-2-aminophenol |
| Iodomethane |
| Phortress |
| 2-phenylbenzo[d]thiazole |
| β-amyloid |
| Glycerol |
Q & A
Q. How to address discrepancies between computational predictions and experimental reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
